![molecular formula C13H17Cl2N3O B2861347 3-(Piperidin-3-yl)-3,4-dihydroquinazolin-4-one dihydrochloride CAS No. 2097936-80-4](/img/structure/B2861347.png)
3-(Piperidin-3-yl)-3,4-dihydroquinazolin-4-one dihydrochloride
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Overview
Description
Piperidines are among the most important synthetic fragments for designing drugs and play a significant role in the pharmaceutical industry . Their derivatives are present in more than twenty classes of pharmaceuticals, as well as alkaloids .
Synthesis Analysis
The development of fast and cost-effective methods for the synthesis of substituted piperidines is an important task of modern organic chemistry . A lot of reviews concerning specific methods of piperidine synthesis, functionalization, and their pharmacological application have been published .Molecular Structure Analysis
Piperidine is a six-membered heterocycle including one nitrogen atom and five carbon atoms in the sp3-hybridized state . Piperidine-containing compounds represent one of the most important synthetic medicinal blocks for drugs construction .Chemical Reactions Analysis
The current review summarizes recent scientific literature on intra- and intermolecular reactions leading to the formation of various piperidine derivatives: substituted piperidines, spiropiperidines, condensed piperidines, and piperidinones .Scientific Research Applications
Synthesis of Piperidine Derivatives
Piperidine derivatives: are crucial in the pharmaceutical industry, serving as building blocks for various drugs. The compound can undergo intra- and intermolecular reactions to form substituted piperidines, spiropiperidines, condensed piperidines, and piperidinones. These derivatives are present in over twenty classes of pharmaceuticals, including alkaloids .
Pharmacological Applications
Due to the piperidine moiety, this compound and its derivatives exhibit significant pharmacological activity. They are involved in the discovery and biological evaluation of potential drugs, particularly those affecting the central nervous system through serotoninergic mechanisms .
Serotonin Analogs
The compound’s structure allows it to act as an analog of serotonin, a neurotransmitter with various roles in the body, including mood regulation. Research into serotonin analogs can lead to new drugs that affect the central nervous system and exhibit multidirectional pharmacological activity .
Chiral Drug Synthesis
The chiral nature of this compound makes it suitable for synthesizing enantiomerically pure drug forms. Such drugs can have different pharmacological effects based on their stereochemistry, which is crucial for developing more effective and side-effect-free pharmaceuticals .
Hydrogenation and Cyclization Reactions
This compound is a candidate for hydrogenation and cyclization reactions, which are fundamental processes in organic chemistry. These reactions can lead to the formation of various structurally complex and biologically active molecules .
Multicomponent Reactions
The compound can be used in multicomponent reactions (MCRs), which are efficient methods for constructing complex molecules. MCRs are valuable in medicinal chemistry for rapidly generating diverse libraries of pharmacologically relevant compounds .
Future Directions
The development of fast and cost-effective methods for the synthesis of substituted piperidines is an important task of modern organic chemistry . Moreover, the pharmaceutical applications of synthetic and natural piperidines were covered, as well as the latest scientific advances in the discovery and biological evaluation of potential drugs containing piperidine moiety . This suggests that research in this field is ongoing and future directions may include the development of new synthesis methods and the discovery of new pharmacological applications.
Mechanism of Action
Target of Action
It’s known that piperidine derivatives play a significant role in the pharmaceutical industry and are present in more than twenty classes of pharmaceuticals . For instance, a series of 2-amino-4-(1-piperidine) pyridine derivatives were designed as inhibitors for anaplastic lymphoma kinase (ALK) and c-ros oncogene 1 kinase (ROS1) .
Mode of Action
Piperidine derivatives are known to interact with their targets to exert their effects .
Biochemical Pathways
Piperidine derivatives are known to be involved in various intra- and intermolecular reactions leading to the formation of various piperidine derivatives .
Result of Action
Piperidine derivatives are known to have various biological and pharmacological activities .
properties
IUPAC Name |
3-piperidin-3-ylquinazolin-4-one;dihydrochloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15N3O.2ClH/c17-13-11-5-1-2-6-12(11)15-9-16(13)10-4-3-7-14-8-10;;/h1-2,5-6,9-10,14H,3-4,7-8H2;2*1H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZERIKXZNDJUGOR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CNC1)N2C=NC3=CC=CC=C3C2=O.Cl.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17Cl2N3O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
302.20 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-(Piperidin-3-yl)-3,4-dihydroquinazolin-4-one dihydrochloride |
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